(S,R,R)-alpha-Tocopherol chemical structure and properties
(S,R,R)-alpha-Tocopherol chemical structure and properties
An In-depth Technical Guide to (S,R,R)-alpha-Tocopherol: Structure, Properties, and Application
Introduction
Vitamin E comprises a family of eight lipophilic compounds, divided into tocopherols and tocotrienols, each with four isoforms (alpha, beta, gamma, delta). Among these, α-tocopherol exhibits the highest biological activity in humans.[1] This activity, however, is not uniform across all forms of the molecule. The synthetic production of α-tocopherol results in a racemic mixture of eight distinct stereoisomers, a consequence of the three chiral centers in its structure.[2][3] Naturally occurring α-tocopherol consists of only a single stereoisomer: (2R, 4’R, 8’R)-α-tocopherol, also known as RRR-α-tocopherol.[3]
This guide focuses on a specific synthetic stereoisomer: (S,R,R)-alpha-Tocopherol. As a member of the 2S isomer group, its biological fate and utility differ profoundly from its natural 2R counterpart. For researchers and drug development professionals, understanding the unique chemical structure and properties of (S,R,R)-α-tocopherol is critical. It is not merely an inactive form of vitamin E but a vital tool for elucidating the stereoselective mechanisms of vitamin E absorption and metabolism, and it serves as an essential standard in analytical chemistry.[4] This document provides a detailed exploration of its molecular architecture, physicochemical characteristics, biological interactions, and its applications as a specialized research compound.
Section 1: Chemical Structure and Physicochemical Properties
The defining characteristics of any α-tocopherol isomer are rooted in its fundamental structure: a chromanol ring coupled to a phytyl tail. The antioxidant capability is conferred by the hydroxyl group on the chromanol ring, while the long, hydrophobic phytyl tail facilitates its integration into cellular membranes.[5][6]
Stereochemistry: The Source of Diversity
Alpha-tocopherol possesses three stereocenters at positions 2, 4', and 8' of the molecule. Each center can exist in either an 'R' (rectus) or 'S' (sinister) configuration, leading to a total of 2³ or eight possible stereoisomers.[3]
The isomer (S,R,R)-alpha-Tocopherol is defined by the following configuration:
-
Position 2: The carbon where the phytyl tail joins the chromanol ring is in the S configuration.
-
Position 4': The first chiral carbon on the phytyl tail is in the R configuration.
-
Position 8': The second chiral carbon on the phytyl tail is in the R configuration.
The IUPAC name for this specific isomer is (2S)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol. It is an enantiomer of (R,S,S)-alpha-tocopherol.
Physicochemical Data Summary
The physical and chemical properties of (S,R,R)-α-tocopherol are nearly identical to other stereoisomers due to their shared atomic composition and connectivity. Distinctions primarily arise in their interaction with polarized light and, most importantly, with chiral biological molecules.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₀O₂ | [7][8] |
| Molecular Weight | 430.7 g/mol | [7][8] |
| Appearance | Pale yellow, viscous oil | [9] |
| Solubility | Practically insoluble in water. Soluble in acetone, ethanol, ether, chloroform, and vegetable oils. | [9][10] |
| Stability | Unstable to alkaline conditions. Sensitive to light and oxygen. | [9][10] |
Section 2: The Stereochemical Basis of Biological Activity
The primary reason for the differential biological activity among α-tocopherol stereoisomers is a highly selective protein in the liver: the α-tocopherol transfer protein (α-TTP).[1][3] This protein is responsible for incorporating α-tocopherol into very low-density lipoproteins (VLDL) for distribution from the liver to peripheral tissues.[1][11]
The Gatekeeper: α-Tocopherol Transfer Protein (α-TTP)
The binding pocket of α-TTP exhibits strong stereospecificity. Its primary requirement for binding is an R configuration at the 2-position of the chromanol ring.[3][12]
-
2R-Isomers (RRR, RSR, RRS, RSS): These isomers are recognized and bound by α-TTP, leading to their secretion into the bloodstream and maintenance in tissues.[3][13]
-
2S-Isomers (SSS, SSR, SRR, SRS): These isomers, including (S,R,R)-α-tocopherol, have a very low affinity for α-TTP.[12]
Causality: This binding preference is the critical control point in vitamin E metabolism. While all stereoisomers are absorbed in the intestine and transported to the liver via chylomicrons without discrimination, only the 2R-forms are actively retained and distributed by the body.[1][11] The 2S-forms are poorly recognized by α-TTP and are consequently metabolized and excreted at a much higher rate.[3][13] This results in the significantly lower bioavailability and biological activity of isomers like (S,R,R)-α-tocopherol.[4]
Section 4: Applications in Research and Drug Development
The primary value of (S,R,R)-α-tocopherol for scientists lies not in its biological activity, but in its relative biological inactivity. This makes it an indispensable tool.
-
Probing Metabolic Pathways: (S,R,R)-α-tocopherol serves as a crucial negative control or comparator in studies investigating the stereospecificity of vitamin E metabolism. [4]By comparing its uptake, tissue distribution, and excretion rates to those of the RRR-form, researchers can precisely quantify the discriminatory activity of α-TTP in various physiological and pathological states. [14]
-
Analytical Standard: In the fields of food science, nutrition, and clinical diagnostics, accurately quantifying the different stereoisomers of α-tocopherol is essential. Synthetic all-rac-α-tocopherol is a common fortificant in foods and supplements. 2-α-tocopherol, as a pure compound, is used as an analytical standard to calibrate and validate chiral chromatography methods designed to separate and measure the full profile of all eight stereoisomers in complex matrices like infant formula, plasma, or tissue samples. [4][15]
Section 5: Methodologies for Stereoisomer Analysis
The separation and quantification of α-tocopherol stereoisomers require specialized analytical techniques, with Chiral High-Performance Liquid Chromatography (HPLC) being the gold standard. [14][16]
Protocol: Chiral HPLC Analysis of α-Tocopherol Stereoisomers
Objective: To separate and quantify (S,R,R)-α-tocopherol from other stereoisomers in a given sample (e.g., fortified oil, biological extract).
Causality of Choices:
-
Saponification: This step is necessary to hydrolyze tocopheryl esters (e.g., acetate), which are often used in supplements for stability, into the free tocopherol form required for chromatographic analysis.
-
Chiral Stationary Phase: A chiral column is mandatory. These columns contain a chiral selector that interacts differently with each stereoisomer, leading to different retention times and thus, separation.
-
Fluorescence Detection: Tocopherols are naturally fluorescent, and this detection method offers high sensitivity and selectivity compared to standard UV detection. [15]* Derivatization (Optional): In some methods, tocopherols are derivatized to their methyl ethers. This can improve peak shape and resolution on certain chiral columns. [2][16] Step-by-Step Methodology:
-
Sample Preparation (Saponification & Extraction)
-
Weigh approximately 100-200 mg of the sample into a screw-capped glass tube.
-
Add 2 mL of ethanol and 0.5 mL of 10% ascorbic acid (as an antioxidant). Vortex to mix.
-
Add 1 mL of 50% (w/v) potassium hydroxide (KOH).
-
Seal the tube tightly and place it in a 70°C water bath for 30 minutes, vortexing every 10 minutes.
-
Cool the tube to room temperature.
-
Add 5 mL of hexane and 5 mL of deionized water. Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction (steps 6-8) two more times, pooling the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
-
Chromatographic Conditions
-
Instrument: HPLC system with a fluorescence detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak series). [14][17] * Mobile Phase: A non-polar solvent system, typically a mixture of hexane or isooctane with a small amount of a polar modifier like ethanol or isopropanol (e.g., isooctane:ethanol:propan-2-ol 100:0.06:0.06, v/v/v). [15] * Flow Rate: 1.0 mL/min. [15] * Column Temperature: 50°C (elevated temperature can improve peak resolution). [15] * Detection: Fluorescence with excitation at ~292 nm and emission at ~330 nm. [15] * Injection Volume: 20-100 µL.
-
-
Data Analysis
-
Run a standard of pure (S,R,R)-α-tocopherol to determine its specific retention time.
-
Run a standard of all-rac-α-tocopherol to identify the retention times of all separable isomer peaks. Chiral separation often results in fewer than eight peaks, as some isomers may co-elute. For example, a common elution pattern separates the four 2S isomers into one peak, followed by individual or paired peaks for the 2R isomers. [2][16] 3. Inject the prepared sample.
-
Identify the (S,R,R)-α-tocopherol peak in the sample chromatogram by comparing its retention time to the standard.
-
Quantify the concentration by comparing the peak area in the sample to a calibration curve generated from standards of known concentration.
-
Conclusion
(S,R,R)-alpha-Tocopherol represents a fascinating case study in stereochemistry and its profound impact on biological function. While possessing the foundational structure and in vitro antioxidant capacity of vitamin E, its 'S' configuration at the critical 2-position renders it largely unrecognized by the body's selective transport machinery. This leads to its rapid clearance and minimal contribution to in vivo vitamin E activity. However, for researchers and analytical scientists, this stereoisomer is far from insignificant. It provides a precision tool for dissecting the intricate pathways of vitamin E metabolism and serves as an essential benchmark for the accurate quantification of natural and synthetic tocopherols in a wide array of products and biological systems. A thorough understanding of its distinct properties is, therefore, fundamental to advancing research in nutrition, pharmacology, and drug development.
References
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Kiyose, C., Muramatsu, R., Kameyama, Y., Ueda, T., & Igarashi, O. (1993). Pharmacokinetics and Bioavailability of the RRR and All Racemic Stereoisomers of Alpha-Tocopherol in Humans After Single Oral Administration. Journal of Clinical Pharmacology, 33(1), 83-88.
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